molecular formula C11H14INO3 B1168532 N-(2,2-dimethoxyethyl)-3-iodobenzamide

N-(2,2-dimethoxyethyl)-3-iodobenzamide

Cat. No.: B1168532
M. Wt: 335.141
InChI Key: ODTOUONZOTYKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-Dimethoxyethyl)-3-iodobenzamide is a benzamide derivative featuring a 3-iodobenzoyl group attached to a 2,2-dimethoxyethylamine moiety. The dimethoxyethyl group enhances solubility in polar solvents and may stabilize intermediates during synthesis, as seen in related compounds . Its iodine substituent enables participation in halogen-bonding interactions, which can influence crystal packing and reactivity .

Properties

Molecular Formula

C11H14INO3

Molecular Weight

335.141

IUPAC Name

N-(2,2-dimethoxyethyl)-3-iodobenzamide

InChI

InChI=1S/C11H14INO3/c1-15-10(16-2)7-13-11(14)8-4-3-5-9(12)6-8/h3-6,10H,7H2,1-2H3,(H,13,14)

InChI Key

ODTOUONZOTYKOQ-UHFFFAOYSA-N

SMILES

COC(CNC(=O)C1=CC(=CC=C1)I)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between N-(2,2-dimethoxyethyl)-3-iodobenzamide and related benzamide derivatives:

Compound Name Substituent on Amine Iodo Position Molecular Weight Key Properties/Applications Reference
This compound 2,2-Dimethoxyethyl 3-iodo ~377.2 (calc.) Solubility in polar solvents; cyclization precursor
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl N/A (3-methyl) 221.3 N,O-bidentate directing group for C–H activation
N-(3-Aminophenyl)-4-iodobenzamide 3-Aminophenyl 4-iodo 338.14 Potential for functionalization via amine group
N-(3-Chloro-2-fluorophenyl)-2-iodobenzamide 3-Chloro-2-fluorophenyl 2-iodo 375.56 Halogen-rich; substrate for cross-coupling
N-[3-(5,7-Dimethylbenzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide Benzoxazolyl-methylphenyl 3-iodo 509.12 Rigid heterocyclic backbone; photodynamic therapy applications

Key Observations :

  • Solubility and Reactivity : The dimethoxyethyl group in the target compound improves solubility compared to hydroxylated analogs (e.g., N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide), which may form stronger hydrogen bonds but lower solubility in organic solvents .
  • Directing Groups : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which has an N,O-bidentate directing group for metal catalysis, the dimethoxyethyl group in the target compound may act as a steric shield or participate in weak hydrogen bonding .
Crystallographic and Spectroscopic Features
  • The crystal structure of a related compound, N-(2,2-dimethoxyethyl)-N-(trifluoroacetyl)-phenylalanyl-dehydrophenylalaninamide, reveals intramolecular hydrogen bonds (N–H···O) stabilizing the Z-conformation of the C=C bond, a feature that may extend to the target compound .
  • In purpurinimides, the 3-(2,2-dimethoxyethyl) group produces distinct ¹H NMR signals (δ 3.46–3.47 ppm), aiding in structural confirmation .

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